molecular formula C14H20ClN3O B1349443 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 701220-40-8

1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B1349443
CAS RN: 701220-40-8
M. Wt: 281.78 g/mol
InChI Key: LZBYAZKZDQWCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can participate in reactions such as acylation, alkylation, and substitution .

Scientific Research Applications

Oncology Research

This compound has shown potential in cancer research, particularly in the development of inhibitors targeting the aldo-keto reductase enzyme AKR1C3 . AKR1C3 is implicated in hormone-related cancers and leukemia, making it a valuable target for therapeutic intervention.

Antiviral Research

Indole derivatives, which share a structural similarity to this compound, have been associated with anti-HIV activity . This suggests that 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one could be explored for its efficacy against HIV or other viral pathogens.

properties

IUPAC Name

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBYAZKZDQWCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359080
Record name 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine

CAS RN

701220-40-8
Record name 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Scheme 4 Step 2: A solution of 1-(4-(2-chloro-4-nitrophenyl)piperazin-1-yl)-2-methylpropan-1-one (0.62 mmol, 195 mg) in EtOH (120 mL) was passed through a Pt/C 5% column in an H-Cube equipment (mode: Full). Then the solution was concentrated under reduced pressure to yield 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one (0.62 mmol, 175 mg, 99%). The product was used without further purification.
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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